molecular formula C8H7KOS2 B13560653 Potassium benzylxanthate CAS No. 2720-79-8

Potassium benzylxanthate

Cat. No.: B13560653
CAS No.: 2720-79-8
M. Wt: 222.4 g/mol
InChI Key: NIONVQFBKDTMHR-UHFFFAOYSA-M
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Description

Potassium Benzylxanthate (C8H7KOS2) is an organosulfur compound and the potassium salt of benzylxanthic acid . This reagent is primarily recognized in two distinct research fields: mineral processing and innovative organic synthesis. As a collector in froth flotation, its mechanism of action involves the selective adsorption of its sulfur-rich polar head onto the surfaces of valuable sulfide minerals . This adsorption creates a hydrophobic layer on the target mineral particles, a critical step that enables their separation from gangue by attachment to air bubbles . The benzyl group confers distinct properties that can influence both the selectivity and the strength of adsorption. Beyond its metallurgical applications, this compound serves as a versatile precursor in synthetic chemistry. It is particularly valuable for the preparation of O-benzyl xanthate esters, which are stable, bench-top reagents readily derived from various alcohols . Recent advanced research has demonstrated the utility of these O-benzyl xanthate esters as radical pronucleophiles in Nickel/Photoredox dual catalytic systems . In this context, they facilitate groundbreaking Csp3–Csp2 cross-coupling reactions, enabling the formation of new carbon-carbon bonds from abundant alcohol feedstocks. This application positions this compound as a key enabler in the synthesis of complex organic architectures, offering researchers a powerful tool for method development . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is supplied as a pale yellow powder/potential solid. Researchers should note that xanthates can decompose under acidic conditions or upon heating, and should consult the safety data sheet for proper handling and storage information.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2720-79-8

Molecular Formula

C8H7KOS2

Molecular Weight

222.4 g/mol

IUPAC Name

potassium;phenylmethoxymethanedithioate

InChI

InChI=1S/C8H8OS2.K/c10-8(11)9-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,11);/q;+1/p-1

InChI Key

NIONVQFBKDTMHR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)COC(=S)[S-].[K+]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Pathways of Potassium Benzylxanthate

Established Synthetic Routes for Potassium Benzylxanthate

The primary method for synthesizing this compound involves the reaction of benzyl (B1604629) alcohol with carbon disulfide in the presence of a strong base, typically potassium hydroxide (B78521). xml-journal.net This method is a specific application of the general synthesis for xanthate salts.

Reaction Mechanism and Conditions for Xanthate Formation

The synthesis of this compound proceeds through a nucleophilic addition mechanism. The process begins with the deprotonation of benzyl alcohol by potassium hydroxide to form the more nucleophilic potassium benzoxide. This alkoxide then attacks the electrophilic carbon atom of carbon disulfide. The resulting dithiocarbonate intermediate is a stable potassium salt, this compound.

The general reaction is as follows: Benzyl Alcohol + Carbon Disulfide + Potassium Hydroxide → this compound + Water

This reaction is analogous to the synthesis of other xanthates, such as those derived from lactose, where an alcohol is reacted with carbon disulfide in a basic medium. ijcce.ac.ir

Optimization of Synthetic Yields and Purity in Laboratory Settings

Research has been conducted to determine the optimal conditions for maximizing the yield and purity of this compound. Key parameters that are manipulated include reaction temperature and the molar ratio of the reactants. For the synthesis of this compound (BzX), studies have shown that specific conditions lead to the best outcomes. xml-journal.net

In some applications, the resulting O-benzyl xanthate esters are used directly in subsequent reactions without extensive purification. acs.org However, for achieving high purity, controlling the synthesis parameters is crucial.

Below is a table summarizing the optimized conditions found for the synthesis of this compound.

ParameterOptimal Value
Synthesis Temperature 30°C xml-journal.net
Molar Ratio (Carbon Disulfide : Benzyl Alcohol) 4:1 xml-journal.net

This interactive table provides a summary of optimized laboratory conditions for the synthesis of this compound.

Chemical Transformations for the Synthesis of Benzylxanthate Derivatives

This compound serves as a key starting material for a range of chemical transformations, allowing for the synthesis of diverse derivatives. These transformations primarily involve reactions at the sulfur atom or modifications of the benzyl group itself.

S-Alkylation and S-Arylation Reactions of Benzylxanthates

The xanthate anion is a potent nucleophile, making this compound an excellent substrate for S-alkylation and S-arylation reactions. These reactions are widely used to form new carbon-sulfur bonds, yielding various thioethers and S-aryl xanthate compounds.

S-Alkylation: Benzylxanthate can react with alkyl halides via nucleophilic substitution to produce dialkyl thioethers. mdpi.com This method uses the xanthate as an odorless and stable surrogate for thiols. mdpi.comnih.gov

S-Arylation: The synthesis of S-aryl xanthates can be achieved through several methods. A classical approach involves the coupling of aryldiazonium salts with potassium xanthates, though this method uses potentially explosive reagents. rsc.org More modern, transition-metal-free methods include the reaction of potassium O-alkyl xanthates with diaryliodonium salts, which proceeds under mild conditions to create a variety of substituted S-aryl xanthates. rsc.orgbeilstein-journals.org

The following table outlines various methods for the S-arylation of xanthates.

Arylating AgentConditionsNotes
Aryldiazonium Salts Classical MethodSuffers from the use of potentially explosive reagents. rsc.org
Aryl Halides Transition-metal catalyzedCan lead to the formation of aryl thioether by-products. rsc.org
Diaryliodonium Salts Transition-metal-freeA novel approach that works under mild conditions. rsc.orgbeilstein-journals.org
Dibenzothiophenium Salts Photocatalyst-freeInvolves the formation of an electron donor-acceptor (EDA) complex. rsc.org

This interactive table summarizes different methodologies for the S-arylation of xanthate salts.

Modifications at the Benzyl Moiety

The synthesis of benzylxanthate derivatives with varied functionalities is often accomplished by using substituted benzyl alcohols as the initial starting material, rather than by modifying the benzyl group after the xanthate has been formed. acs.orgnih.gov This approach allows for the incorporation of a wide range of electron-donating and electron-withdrawing groups onto the aromatic ring.

These substituted O-benzyl xanthate esters can then be used in subsequent cross-coupling reactions. For instance, under Ni/photoredox dual catalysis, O-benzyl xanthates derived from various substituted benzyl alcohols react with aryl halides to form complex diarylmethane structures. acs.orgnih.gov This method tolerates numerous functional groups on the benzyl moiety, including ethers, free phenols, and heterocycles like furans and thiophenes. acs.orgnih.gov

The table below provides examples of substituted benzyl alcohols used to generate functionalized O-benzyl xanthate pronucleophiles for cross-coupling reactions. nih.gov

Substituent on Benzyl AlcoholResulting Functional Group Tolerance
Methoxy (e.g., 4-methoxybenzyl alcohol)Well-tolerated electron-donating group. nih.gov
Hydroxy (e.g., 4-hydroxybenzyl alcohol)The free phenol (B47542) is compatible with base-free coupling conditions. nih.gov
Pyridinyl (e.g., pyridin-4-ylmethanol)Heteroaromatic rings are readily incorporated. nih.gov
Furanyl (e.g., furan-2-ylmethanol)Tolerated heteroaromatic substituent. nih.gov
Thienyl (e.g., thiophen-2-ylmethanol)Tolerated heteroaromatic substituent. nih.gov

This interactive table showcases the versatility of using substituted benzyl alcohols to create a library of benzylxanthate derivatives for further chemical synthesis.

Green Chemistry Approaches in Benzylxanthate Synthesis Research

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic protocols. In the context of xanthate chemistry, several green approaches have been reported.

One notable method involves a ball milling-enabled cross-coupling reaction to produce S-quinolyl xanthates. This technique is advantageous as it proceeds under mild, transition-metal-free, and solvent-free conditions, reducing waste and avoiding the use of hazardous materials. rsc.org

Another green method focuses on the synthesis of thioethers using xanthates as thiol-free reagents. This approach is lauded for being simple, effective, and for using odorless, stable, and low-cost xanthate salts, which circumvents the use of foul-smelling and air-sensitive thiols. mdpi.comnih.gov Additionally, solid-supported syntheses, such as using potassium fluoride (B91410) on alumina, offer a convenient and potentially greener route for preparing xanthates at room temperature. researchgate.net

Elucidation of Reaction Mechanisms and Kinetic Profiles of Potassium Benzylxanthate

Radical-Mediated Transformations Involving Benzylxanthates

Benzylxanthates are versatile precursors for radical-mediated reactions. Their utility stems from the relative weakness of the C-O bond and the unique reactivity of the thiocarbonylthio group, which can be harnessed to generate carbon-centered radicals under specific conditions.

Degenerative Chain Transfer Mechanisms (e.g., RAFT Polymerization Contexts)

In the realm of polymer chemistry, xanthates, including structures analogous to potassium benzylxanthate, serve as effective chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This process operates via a degenerative chain transfer mechanism, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity.

The core of the RAFT mechanism involves a rapid equilibrium between active, propagating polymer radicals (P•) and dormant polymer chains capped with the xanthate group (P-Xanthate). A propagating radical adds to the C=S bond of the dormant chain, forming a radical intermediate. This intermediate then fragments, releasing a new radical (which was the original 'R' group of the CTA or another polymer chain) and forming a new dormant species. This transfer of the radical center is "degenerate" because the radical activity is passed from one chain to another without a significant change in reactivity, ensuring that all chains have an equal opportunity to grow. This controlled process minimizes termination reactions that are common in conventional free-radical polymerization.

Studies on compounds like potassium ethylxanthate in the RAFT polymerization of styrene have demonstrated that key parameters such as monomer conversion and polymer molecular weight can be controlled by adjusting reaction time and temperature. nih.govacs.org The polymerization kinetics typically follow a first-order reaction, indicative of a controlled, "living-like" process. nih.govacs.org

Carbon-Oxygen Bond Scission Pathways

A key transformation of benzylxanthates is the cleavage of the C-O bond to generate a benzyl (B1604629) radical. This scission is not typically a spontaneous thermal event but is initiated by the reaction of another radical with the xanthate's thiocarbonyl group.

In one common pathway, an external radical activator, such as an ethyl or sec-butyl radical, adds to the electrophilic C=S bond of the O-benzyl xanthate ester. rsc.orgnih.gov This addition forms a transient radical intermediate. The intermediate then undergoes fragmentation, leading to the cleavage of the benzylic C–O bond. This fragmentation is thermodynamically driven and results in the formation of a stable carbon-centered benzyl radical and a dithiocarbonate byproduct. nih.gov This method of radical generation is particularly useful as it proceeds under mild conditions and avoids harsh reagents like tin hydrides. rsc.org

The generation of the initial radical activator can be achieved through various means, including the use of triethylborane and oxygen or, more recently, through photoredox catalysis. rsc.org The ability to trigger C-O bond scission through a radical-mediated pathway makes benzylxanthates valuable precursors for reactions where a benzyl radical is a desired intermediate.

Stereochemical Aspects of Radical Reactions

The stereochemical outcome of reactions involving radicals generated from chiral precursors is a critical aspect of synthetic chemistry. Generally, free radical intermediates are planar or rapidly inverting, which can lead to a loss of stereochemical information. However, the development of stereoselective radical reactions has been a significant area of research. chimia.ch

In the context of reactions involving benzylxanthates, particularly in cross-coupling reactions, the stereochemistry is a pertinent consideration if the benzylic carbon is a stereocenter. While detailed stereochemical studies specifically on radical reactions originating from chiral benzylxanthates are not extensively documented in the reviewed literature, related systems provide valuable insights. For instance, in nickel-catalyzed cross-coupling reactions, secondary benzylic ethers have been shown to undergo stereospecific substitution, proceeding with an inversion of configuration and high stereochemical fidelity. nih.gov This suggests that under certain catalytic conditions where the radical is rapidly trapped or intercepted by a catalyst, a degree of stereocontrol can be achieved. The challenge in radical reactions is to make the subsequent bond-forming step faster than the rate of racemization of the radical intermediate.

Photoredox-Catalyzed Reactions Utilizing this compound

The advent of photoredox catalysis has provided a mild and powerful platform for generating radicals and forging new chemical bonds. O-Benzyl xanthates, readily prepared from this compound, have emerged as highly effective radical precursors in these systems. rsc.orgnih.gov

Dual Catalysis Systems in Cross-Coupling Reactions (e.g., Csp3-Csp2)

A significant application of benzylxanthates is in Ni/photoredox dual catalysis for Csp3-Csp2 cross-coupling reactions. rsc.orgnih.gov This methodology allows for the coupling of benzyl groups (derived from the corresponding alcohols via xanthate formation) with aryl or vinyl halides. nih.gov

The system typically employs an iridium or ruthenium-based photocatalyst and a nickel cross-coupling catalyst. The reaction leverages the distinct roles of each catalyst in a synergistic manner. The photocatalyst, upon excitation by visible light, generates a radical species that acts as an activator. This activator initiates the C-O bond scission in the benzylxanthate to produce the key benzyl radical. This benzyl radical is then intercepted by the nickel catalyst, which facilitates the cross-coupling with the sp2-hybridized partner. This dual catalytic approach is notable for its mild, base-free reaction conditions and broad functional group tolerance, accommodating both electron-rich and electron-deficient coupling partners. rsc.orgchimia.ch

Table 1: Key Components in a Typical Ni/Photoredox Dual Catalysis System for Benzylxanthate Cross-Coupling

ComponentExampleRole
Xanthate Substrate O-Benzyl xanthate esterPrecursor to the Csp3 benzyl radical (pronucleophile).
Coupling Partner Aryl bromideSource of the Csp2 fragment.
Photocatalyst Ir[dF(CF3)ppy]2(dtbbpy)PF6Absorbs visible light and initiates the radical generation process via single-electron transfer (SET).
Cross-Coupling Catalyst NiCl2·(dtbbpy)Mediates the Csp3-Csp2 bond formation by intercepting the benzyl radical and undergoing oxidative addition/reductive elimination.
Radical Precursor Potassium sec-butyltrifluoroborateReacts with the excited photocatalyst to generate the radical activator.
Solvent Dimethylacetamide (DMA)Solubilizes reactants and facilitates the catalytic cycles.

Mechanistic Interplay of Photocatalyst and Benzylxanthate Substrate

The mechanism of Ni/photoredox dual catalysis involving benzylxanthates is a well-orchestrated sequence of events that relies on carefully managed reaction rates to avoid undesired side reactions. rsc.org

The catalytic cycle begins with the absorption of visible light by the photocatalyst (e.g., an Iridium complex), promoting it to an excited state ([PC]*). nih.gov This excited state is a potent oxidant and reacts via single-electron transfer (SET) with a radical precursor, such as a potassium alkyltrifluoroborate, to generate an alkyl radical activator (e.g., a sec-butyl radical). rsc.orgnih.gov

This highly reactive alkyl radical activator then rapidly adds to the thiocarbonyl group of the O-benzyl xanthate. nih.gov This step is crucial and leads to the fragmentation of the resulting intermediate, causing the scission of the C-O bond and releasing the desired benzyl radical. rsc.orgnih.gov

Simultaneously, the nickel catalyst participates in its own cycle. The benzyl radical adds to a Ni(0) complex to form a Ni(I)-alkyl intermediate. This species then undergoes oxidative addition with the aryl halide coupling partner to generate a high-valent Ni(III) intermediate. The final Csp3-Csp2 bond is formed through reductive elimination from the Ni(III) complex, regenerating the active Ni(I) catalyst (or a Ni(0) species that can re-enter the cycle). nih.gov The success of this dual catalytic system hinges on the precise control of the concentrations and relative reaction rates of the different radical species, a key advantage of using photoredox catalysis. rsc.org

Table 2: Scope of Ni/Photoredox-Catalyzed Cross-Coupling of O-Benzyl Xanthates with Aryl Bromides

Benzylxanthate Substituent (para-)Aryl BromideYield (%)
H4-Acetylbromobenzene85
OMe4-Acetylbromobenzene91
F4-Acetylbromobenzene81
Cl4-Acetylbromobenzene79
H3-Bromopyridine75
HMethyl 4-bromobenzoate88
OH4-Acetylbromobenzene80

Data compiled from representative examples in the literature. rsc.org

Nucleophilic and Electrophilic Pathways of this compound Reactivity

This compound exhibits reactivity through both nucleophilic and electrophilic pathways, engaging in a variety of chemical transformations. The lone pair of electrons on the sulfur atoms makes the xanthate group a potent nucleophile, readily attacking electron-deficient centers. Conversely, the carbon atom of the thiocarbonyl group (C=S) can act as an electrophilic site.

Reaction with Electrophilic Halides (e.g., Glucosyl Halides)

As a potent nucleophile, this compound can react with electrophilic halides, such as glucosyl halides, through a nucleophilic substitution mechanism. This type of reaction is fundamental in the synthesis of more complex xanthate esters.

The reaction between this compound and an electrophilic halide, for instance, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, is anticipated to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this proposed pathway, the nucleophilic sulfur atom of the benzylxanthate anion attacks the electrophilic carbon atom bearing the bromine atom on the glucosyl halide. This attack occurs from the backside relative to the leaving group (bromide ion), leading to an inversion of stereochemistry at the anomeric carbon of the glucose ring. The process is concerted, meaning that the formation of the new carbon-sulfur bond and the cleavage of the carbon-bromine bond occur simultaneously in a single transition state. researchgate.netlibretexts.orglibretexts.orgkhanacademy.org

The general representation of this SN2 reaction is as follows:

This compound + Glucosyl Halide → Benzylxanthate Glucoside + Potassium Halide

Factors that typically influence the rate of SN2 reactions include the nature of the substrate, the nucleophile, the leaving group, and the solvent. For this specific reaction, steric hindrance around the electrophilic carbon on the glucosyl halide can affect the rate. Primary and secondary alkyl halides generally favor the SN2 mechanism. libretexts.orgviu.ca The choice of solvent is also crucial; polar aprotic solvents are known to enhance the rates of SN2 reactions. libretexts.org

Base-Catalyzed Reactions

This compound can undergo decomposition in the presence of a base, a reaction that is mechanistically important in understanding its stability and reactivity in alkaline environments. The base-catalyzed hydrolysis of xanthate esters has been studied, and a similar mechanism can be proposed for the decomposition of the benzylxanthate salt. researchgate.netresearchgate.netepa.gov

The generally accepted mechanism for the base-catalyzed hydrolysis of esters is the BAc2 mechanism, which stands for Base-catalyzed, Acyl-oxygen cleavage, bimolecular. epa.gov In the context of this compound, the hydroxide (B78521) ion (OH⁻), acting as a nucleophile, would attack the electrophilic carbon of the thiocarbonyl group (C=S). This leads to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the cleavage of the C-O bond and the formation of a benzyl alcohol and a dithiocarbonate species, which may further decompose.

The steps of the proposed BAc2-type mechanism for the base-catalyzed hydrolysis of the benzylxanthate ion are:

Nucleophilic Attack: The hydroxide ion attacks the thiocarbonyl carbon.

Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Collapse of the Intermediate: The intermediate collapses, with the benzyloxy group acting as a leaving group, to yield benzyl alcohol and dithiocarbonate.

Studies on the hydrolysis of other xanthate esters have shown that for strong bases like the hydroxide ion, the disappearance of the tetrahedral intermediate can be the rate-determining step. researchgate.net

Kinetic Studies of this compound Reaction Systems

Kinetic studies are essential for elucidating reaction mechanisms and quantifying the rates of chemical transformations. This involves determining reaction orders, rate constants, and the influence of temperature on reaction rates, which is characterized by the activation energy.

Determination of Reaction Orders and Rate Constants

For instance, the decomposition of Sodium iso-Butyl Xanthate (SIBX) in aqueous solutions has been found to follow first-order kinetics. researchgate.net The rate law for a first-order reaction is given by:

Rate = k[Reactant]

In such a study, the concentration of the xanthate would be measured at various time intervals, and the data would be analyzed to determine the rate constant, k. For the decomposition of SIBX at neutral pH, the following rate constants were determined at different temperatures researchgate.net:

Temperature (°C)Rate Constant (k) (h⁻¹)
259.3 x 10⁻⁴
501.7 x 10⁻²
701.3 x 10⁻¹

Rate = k[Xanthate][Base]

The second-order rate constant, k, would be determined by measuring the reaction rate at different concentrations of both the xanthate and the base.

Activation Energy Profiling

Activation energy (Ea) is the minimum amount of energy required for a reaction to occur. It can be determined by studying the effect of temperature on the reaction rate. The Arrhenius equation describes this relationship:

k = A * e(-Ea/RT)

where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature

By measuring the rate constant at different temperatures, the activation energy can be calculated from the slope of a plot of ln(k) versus 1/T.

While specific activation energy data for the previously discussed reactions of this compound are not available, data from thermal decomposition studies of related xanthates can provide insight into the energy barriers of xanthate reactions. The thermal decomposition of xanthates, known as the Chugaev reaction, is a well-studied process. The table below presents experimental and calculated activation parameters for the thermal decomposition of some O-alkyl S-methyl dithiocarbonates. researchgate.net

CompoundExperimental ΔH‡ (kJ/mol)Calculated ΔH‡ (kJ/mol)Experimental ΔS‡ (J/mol·K)Calculated ΔS‡ (J/mol·K)
O-Ethyl S-methyl dithiocarbonate161197.4-28-0.3
O-Isopropyl S-methyl dithiocarbonate144182.9-265.1

These values indicate the energy barrier that must be overcome for the decomposition to occur and provide a quantitative measure of the thermal stability of these compounds. bath.ac.uk Similar studies on this compound would be necessary to determine its specific activation energy profile for various reactions.

Advanced Spectroscopic and Crystallographic Investigations of Potassium Benzylxanthate Systems

Vibrational Spectroscopy for Structural Elucidation (Infrared and Raman)

The vibrational spectrum of potassium benzylxanthate is characterized by specific absorption bands corresponding to the stretching and bending motions of its constituent functional groups. A normal mode analysis allows for the assignment of these observed spectral bands to specific molecular vibrations. The most informative region for xanthates is often between 1000 and 1250 cm⁻¹, where strong absorptions related to the C-O and C=S groups occur. researchgate.net

Key vibrational bands for xanthates, including this compound, are associated with the dithiocarbonate (-OCS₂) group and the benzyl (B1604629) moiety. The C=S stretching vibration is a particularly important diagnostic peak. The asymmetric stretching of the C-O-C linkage in the xanthate structure also gives rise to a strong, characteristic band. researchgate.net DFT calculations on model xanthate molecules aid in assigning vibrational frequencies and interpreting spectra, especially for molecules adsorbed onto surfaces. researchgate.net

Below is a table of typical vibrational frequencies and their assignments for a benzylxanthate structure.

Wavenumber Range (cm⁻¹)Vibrational ModeDescription
3100 - 3000ν(C-H)Aromatic C-H stretching vibrations of the benzyl group.
2950 - 2850ν(C-H)Aliphatic C-H stretching of the methylene (B1212753) (-CH₂) bridge.
~1600, ~1495, ~1450ν(C=C)Aromatic ring skeletal vibrations.
1250 - 1200νₐₛ(C-O-C)Asymmetric stretching of the ether-like C-O-C linkage. Ferric xanthates show intense bands in this region. researchgate.net
1150 - 1000ν(C=S) + ν(C-S)A complex region involving coupled stretching vibrations of the C=S and C-S bonds. This area is highly diagnostic for xanthate species. researchgate.netacs.org
~690, ~750δ(C-H)Out-of-plane C-H bending of the aromatic ring.

This is an interactive data table based on typical values for benzylxanthate and related compounds.

Vibrational spectroscopy can provide insights into the conformational isomers of this compound. Different spatial arrangements of the benzyl group relative to the xanthate moiety can lead to subtle but measurable changes in the vibrational spectrum. Rotations around the C-O and C-S bonds can create distinct conformers, each with a unique potential energy and, consequently, a unique set of vibrational frequencies.

While detailed conformational studies on this compound are not widely published, the principles of vibrational spectroscopy allow for such analysis. For instance, the appearance of new bands or the splitting of existing bands in the spectrum at different temperatures or in different solvents can indicate the presence of multiple conformers. By comparing experimental spectra with theoretical calculations for different possible conformations, it is possible to deduce the most stable conformer or the distribution of conformers in a given state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. rsc.org For this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In ¹H NMR, the protons of the benzyl group exhibit characteristic chemical shifts. The aromatic protons typically appear in the range of 7.2-7.5 ppm, while the benzylic methylene (-CH₂) protons are shifted downfield by the adjacent oxygen atom, usually appearing around 5.5-6.0 ppm.

¹³C NMR offers a wider spectral range and provides information on the carbon skeleton. uoi.grlibretexts.org The chemical shift of a ¹³C nucleus is sensitive to hybridization and the electronegativity of attached atoms. uoi.grlibretexts.org The thiocarbonyl (C=S) carbon of the xanthate group is highly deshielded and appears far downfield, typically in the range of 210-220 ppm. The benzylic carbon is also deshielded by the adjacent oxygen, while the aromatic carbons produce a set of signals in the 125-140 ppm region.

The table below summarizes the expected chemical shifts for this compound.

Atom / GroupTechniqueExpected Chemical Shift (ppm)
Aromatic Protons (C₆H₅)¹H NMR7.2 - 7.5
Methylene Protons (-CH₂-)¹H NMR5.5 - 6.0
Thiocarbonyl Carbon (C=S)¹³C NMR210 - 220
Aromatic Carbons (C₆H₅)¹³C NMR125 - 140
Methylene Carbon (-CH₂-)¹³C NMR70 - 80

This is an interactive data table. Values are estimates based on general principles and data for similar structures.

For more complex systems involving this compound, such as its interaction products or presence in mixtures, one-dimensional NMR spectra can become crowded and difficult to interpret. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to resolve these complexities. bitesizebio.com

COSY (¹H-¹H Correlation): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, it would show correlations between the benzylic protons and the aromatic protons, helping to confirm the connectivity within the benzyl group.

HSQC/HMQC (¹H-¹³C Correlation): These experiments reveal which protons are directly attached to which carbon atoms. bitesizebio.com An HSQC spectrum of this compound would show a correlation peak connecting the benzylic proton signal to the benzylic carbon signal, and other peaks connecting the aromatic proton signals to their respective carbon signals.

HMBC (¹H-¹³C Correlation): Heteronuclear Multiple Bond Correlation provides information about longer-range couplings (typically 2-3 bonds). This can be used to piece together the entire molecular structure by, for example, showing a correlation from the benzylic protons to the thiocarbonyl carbon, confirming the connection of the benzyl group to the xanthate moiety.

While specific multi-dimensional NMR studies on this compound are not prevalent in the literature, these techniques are standard tools for the unambiguous structural elucidation of organosulfur compounds. nih.govnationalmaglab.org

Mass Spectrometry Techniques for Molecular and Fragment Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. uni-saarland.de It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments that form when the molecule is ionized and breaks apart. youtube.com

For this compound, the molecular ion peak would correspond to the intact molecule, although it may be unstable depending on the ionization technique used. Electron ionization (EI) is a high-energy technique that often leads to extensive fragmentation, which can be highly useful for structural analysis. uni-saarland.de

The fragmentation of benzylxanthate would likely proceed through pathways that form stable ions and neutral radicals. uni-saarland.de A key fragmentation would be the cleavage of the benzylic C-O bond, yielding the highly stable benzyl cation (C₆H₅CH₂⁺) at m/z 91. This is a very common and often abundant peak in the mass spectra of benzyl-containing compounds. Other plausible fragmentations involve the xanthate group, such as the loss of carbon disulfide (CS₂).

The table below lists plausible fragments for this compound upon mass spectrometric analysis.

m/z (mass-to-charge ratio)Proposed Fragment IonFormula
224.3[C₆H₅CH₂OCS₂K]⁺˙C₈H₇KOS₂
185.3[C₆H₅CH₂OCS₂]⁻C₈H₇OS₂
91.1[C₆H₅CH₂]⁺C₇H₇
77.1[C₆H₅]⁺C₆H₅

This is an interactive data table. The molecular ion for the potassium salt itself may be difficult to observe in typical EI-MS. The listed fragments are based on the benzylxanthate anion or radical cation.

High-Resolution Mass Spectrometry and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise mass and elemental composition of this compound. nih.gov Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to three or four decimal places, allowing for the confident assignment of a molecular formula. neu.edu.tr When subjected to mass analysis, typically using a soft ionization technique like electrospray ionization (ESI), the compound is observed as the benzylxanthate anion [C₆H₅CH₂OC(S)S]⁻.

The fragmentation pattern, often studied using tandem mass spectrometry (MS/MS), provides significant structural information. acdlabs.com The energetically unstable molecular ion breaks apart in predictable ways, and the resulting fragment ions are detected. savemyexams.com For the benzylxanthate anion, fragmentation is expected to occur at the weakest bonds. Key fragmentation pathways would include the cleavage of the C-O, C-S, and benzyl C-O bonds. The resulting pattern is a unique fingerprint of the molecule's structure. youtube.com

Table 1: Predicted High-Resolution Mass Spectrometry (HRMS) Fragmentation of the Benzylxanthate Anion

m/z (Predicted) Proposed Fragment Ion Formula Description
183.0017[C₆H₅CH₂OC(S)S]⁻C₈H₇OS₂Benzylxanthate anion (parent ion)
91.0548[C₆H₅CH₂]⁺C₇H₇Benzyl cation (observed after neutral loss or in positive mode)
107.0497[C₆H₅CH₂O]⁻C₇H₇OBenzyloxy anion
75.9624[C(S)S]⁻CS₂Dithiocarbonate radical anion
91.9547[OCS₂]⁻OCS₂Xanthate core fragment

Note: The fragmentation pattern provides structural insights. The presence of a strong signal for the benzyl cation (m/z 91) is a classic indicator of a benzyl group. The stability of fragments influences their abundance in the spectrum.

Hyphenated Mass Spectrometry for Reaction Monitoring

Hyphenated techniques, which couple a separation method with mass spectrometry, are powerful for monitoring chemical reactions in real-time or near real-time. ajrconline.orgnih.govijprajournal.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable. ijprajournal.com

For instance, in the synthesis of this compound from benzyl alcohol, carbon disulfide, and potassium hydroxide (B78521), LC-MS could be employed to monitor the reaction progress. acs.org Aliquots taken from the reaction mixture over time would be separated by the LC system, and the mass spectrometer would detect and quantify the starting materials, intermediates, and the final this compound product. oulu.fi This allows for the optimization of reaction conditions such as temperature, time, and reactant ratios. Similarly, the degradation of xanthates in various conditions can be studied by tracking the disappearance of the parent compound and the appearance of decomposition products. oulu.finih.gov This provides crucial data on the compound's stability and reaction kinetics. uib.no

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure

Single Crystal X-ray Diffraction for Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous structural data for a molecule. uib.nocarleton.eduscielo.brnih.gov To perform this analysis, a suitable single crystal of this compound is required, typically between 30 and 300 microns in size. carleton.edu This crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. scielo.br The resulting diffraction pattern allows for the complete elucidation of the molecular structure, including the precise positions of each atom.

From this data, key geometric parameters such as the C-S, C=S, and C-O bond lengths and the angles within the dithiocarbonate group can be determined with high accuracy. libretexts.orgresearchgate.netsavemyexams.com Furthermore, SCXRD reveals how the benzylxanthate anions and potassium cations are arranged in the crystal lattice and details the nature of intermolecular interactions, such as ionic bonding between the potassium ion and the sulfur atoms, and potential van der Waals interactions between the benzyl groups.

Table 2: Representative Crystallographic Data for a Benzylxanthate Ligand

Parameter Value (Å or °) Description
C-S Bond Length~1.68 ÅBond length between carbon and the single-bonded sulfur atom
C=S Bond Length~1.67 ÅBond length between carbon and the double-bonded sulfur atom
C-O Bond Length~1.35 ÅBond length within the xanthate ester group
S-C-S Angle~125°Angle within the dithiocarbonate core
O-C-S Angle~110°Angle involving the ester oxygen and a sulfur atom
C-O-C Angle~118°Angle at the ether oxygen connecting the benzyl group

Note: Data is representative and based on related metal-xanthate complexes. Actual values for this compound would require a specific single-crystal study.

Powder X-ray Diffraction for Phase Identification and Crystalline Properties

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials (powders). nih.govresearchgate.net Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase. cdnsciencepub.comresearchgate.net

PXRD is essential for the routine characterization of bulk this compound. Its primary applications include:

Phase Identification: Comparing the experimental diffraction pattern to a database of known patterns to confirm the identity of the synthesized material. cdnsciencepub.com

Purity Analysis: Detecting the presence of crystalline impurities, such as unreacted starting materials or different crystalline forms (polymorphs).

Crystallinity Assessment: Evaluating the degree of crystallinity of the sample. Amorphous (non-crystalline) content does not produce sharp diffraction peaks. nih.gov

The diffraction data is typically presented as a plot of intensity versus the diffraction angle, 2θ.

Table 3: Representative Powder X-ray Diffraction (PXRD) Data for a Crystalline Potassium Salt

2θ (°) (Cu Kα) d-spacing (Å) Relative Intensity (%)
18.784.72100
24.503.6345
28.263.1680
31.802.8165
40.512.2350
50.161.8230

Note: This table is illustrative. The actual 2θ values and intensities are unique to the specific crystal structure of this compound. researchgate.netresearchgate.net

Advanced Spectroscopic Methods for Electronic Structure Probing (e.g., Photoelectron Spectroscopy)

To understand the chemical bonding and electronic properties of this compound, advanced spectroscopic techniques that probe the electronic energy levels of atoms and molecules are employed. Photoelectron spectroscopy (XPS) is a prime example, providing information on elemental composition and chemical states. nih.gov

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for investigating the local geometric and electronic structure of a specific atom within a compound. aip.org The technique involves tuning synchrotron radiation to the absorption edge of a core electron of the element of interest and measuring the absorption coefficient as a function of X-ray energy. The resulting spectrum is divided into the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

For this compound, XAS can be applied to multiple elements:

Potassium K-edge XAS: This probes the environment around the potassium ion. The XANES region is highly sensitive to the coordination chemistry (e.g., coordination number, symmetry) and the nature of the atoms bonded to the potassium, primarily the sulfur atoms of the xanthate ligand. aip.orgberstructuralbioportal.orgnih.gov Recent studies on potassium-organic salts have shown that K-edge XANES spectra are influenced by the entire ligand, not just the first coordination shell, providing a detailed fingerprint of the K-organic bonding. osti.govresearchgate.netresearchgate.net

Sulfur K-edge XAS: This provides information about the oxidation state and local environment of the sulfur atoms. It can distinguish between the different sulfur environments within the dithiocarbonate group if they are electronically distinct.

XAS is particularly valuable because it does not require crystalline samples and can be performed on materials in various states, including solutions and amorphous solids. osti.gov

Table 4: Information Derived from X-ray Absorption Spectroscopy (XAS) of this compound

XAS Technique Probed Atom Information Obtained
Potassium K-edge XANESPotassium (K)K⁺ oxidation state, coordination geometry, nature of bonded ligands (O vs. S), electronic structure. berstructuralbioportal.orgnih.gov
Potassium K-edge EXAFSPotassium (K)K-S bond distances, coordination number, identity of neighboring atoms.
Sulfur K-edge XANESSulfur (S)S oxidation state (e.g., -1, 0), covalent character of the S-C bonds, local symmetry.
Sulfur K-edge EXAFSSulfur (S)S-C and S-K bond distances, coordination numbers.

Compound Names

X-ray Emission Spectroscopy (XES)

X-ray Emission Spectroscopy (XES) is an element-specific, photon-in/photon-out spectroscopic technique that provides detailed information about the electronic structure of a material. nih.govifpan.edu.pl It is particularly valuable for investigating the nature of occupied electronic states and serves as a powerful tool for chemical state analysis. rigaku.com In the context of this compound, XES, especially when targeting the sulfur K-edge, offers a direct probe into the molecular orbitals involving sulfur, which are fundamental to the compound's chemical behavior and coordination properties. osti.govresearchgate.net

The technique is complementary to X-ray Absorption Spectroscopy (XAS), which probes the unoccupied electronic states. rsc.org While XAS reveals information about the lowest unoccupied molecular orbital (LUMO), valence-to-core (vtc) XES provides insight into the highest occupied molecular orbital (HOMO). esrf.fr The combination of both techniques can, therefore, offer a comprehensive picture of the electronic band gap and bonding characteristics. esrf.fr

In a typical non-resonant XES experiment, a core electron is ejected by an incident X-ray photon with an energy well above the absorption edge of the target element. mpg.de This core hole is subsequently filled by an electron from a higher energy level, resulting in the emission of a fluorescent X-ray. rigaku.com The energy of this emitted photon is equal to the difference in energy between the initial and final electronic states. By analyzing the energy distribution of these emitted X-rays with a high-resolution spectrometer, one can map the partial density of occupied electronic states associated with the target atom. mpg.ded-nb.info

For this compound, sulfur Kβ (3p → 1s transition) XES is particularly insightful. osti.gov The sulfur atoms in the xanthate group (-OCS2) are central to its reactivity and ability to form complexes with metals. researchgate.net The shape and energy of the sulfur Kβ emission spectrum are highly sensitive to the local chemical environment of the sulfur atoms, including their oxidation state and participation in covalent bonding. osti.govrsc.org Theoretical studies on related metal-xanthate complexes confirm that the sulfur p-orbitals are significantly involved in the bonding with metal centers. researchgate.net XES can experimentally probe these interactions. diva-portal.org

Detailed Research Findings

While specific, dedicated XES studies solely on this compound are not extensively documented in publicly available literature, the principles and findings from research on other organosulfur compounds and xanthate systems provide a clear framework for the expected outcomes. osti.govrsc.orgosti.gov

Research on various sulfur compounds demonstrates that sulfur K-edge XES can effectively distinguish between different forms of sulfur (e.g., thiols, disulfides, thioethers). osti.govnih.gov This sensitivity arises from the influence of the bonding environment on the sulfur 3p valence electrons. For this compound, XES would be expected to show a distinct spectral signature corresponding to the specific bonding within the dithiocarbonate group.

The analysis of the S Kβ emission spectrum would focus on several key parameters, as illustrated in the hypothetical data table below, which is based on typical XES analyses of organosulfur compounds.

Interactive Table: Hypothetical Sulfur Kβ XES Data for this compound

This table presents hypothetical data points that would be derived from an XES spectrum of this compound, illustrating the type of information the technique provides.

Spectral FeatureHypothetical Energy (eV)Interpretation
Main Emission Peak (Kβ1,3) 2467.0Represents the primary 3p → 1s electronic transition. Its precise energy and shape are characteristic of the sulfur atoms in the OCS2- functional group, reflecting the energy of the occupied molecular orbitals with significant S 3p character.
Valence-to-Core (Kβ') 2452.5A lower-energy satellite peak that can arise from transitions involving ligand molecular orbitals. In this compound, this could correspond to transitions from orbitals with mixed S 3p and C/O 2p character, providing insight into the covalent nature of the C-S bonds.
Peak Full Width at Half Maximum (FWHM) 2.5 eVThe broadening of the main peak is related to the lifetime of the core-hole state and the distribution of valence electronic states. It can provide information on the degree of delocalization of the sulfur 3p electrons within the xanthate group.

The main emission peak (Kβ1,3) provides the most direct information about the energy of the sulfur 3p-derived molecular orbitals. mpg.de By comparing the peak position of this compound with that of other sulfur-containing reference compounds, its relative oxidation state and chemical environment can be determined. nih.gov The presence and intensity of satellite peaks, such as the Kβ' feature, can offer deeper insights into the specific molecular orbital structure and the nature of the covalent bonds between sulfur and carbon. rigaku.com

Furthermore, resonant X-ray emission spectroscopy (RXES), where the incident X-ray energy is tuned to specific absorption resonances, could provide even more detailed information by selectively exciting specific electronic transitions, helping to disentangle overlapping spectral features and provide a clearer picture of the molecular orbitals. mpg.dediva-portal.org

Theoretical and Computational Chemistry Approaches to Potassium Benzylxanthate Systems

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, which use quantum mechanics to determine the electronic wavefunction of a molecule, are fundamental to understanding its intrinsic properties. northwestern.edu These calculations can predict molecular structure, energy, and various electrical and spectroscopic properties. northwestern.edu For systems involving potassium benzylxanthate, methods like Density Functional Theory (DFT) and ab initio calculations are particularly prominent. aps.orgnih.gov

Density Functional Theory (DFT) has become a widely used computational method for studying the electronic properties and reactivity of molecules due to its balance of accuracy and computational cost. nih.govcimav.edu.mx In the context of xanthates, DFT studies provide critical insights into their chemical behavior.

Research has shown that DFT is a powerful tool for evaluating global reactivity descriptors such as electronegativity, hardness, and softness. cimav.edu.mx Studies on various Reversible Addition-Fragmentation chain Transfer (RAFT) agents, including xanthates, have found that the reactivity is significantly influenced by the substituent groups. cimav.edu.mx Specifically, the presence of a benzyl (B1604629) group, as in this compound, is suggested to favor the reactivity of the Z group, which is crucial for activating the S=C double bond in RAFT processes. cimav.edu.mx

Furthermore, DFT calculations are instrumental in identifying the specific reactive sites within the xanthate molecule. For related xanthate surfactants, DFT calculations confirmed that the two sulfur atoms of the –C(=S)–S group are the primary reactive sites, capable of donating electrons to mineral surfaces. researchgate.net This finding is crucial for understanding the adsorption mechanisms of xanthates in applications like froth flotation. researchgate.netresearchgate.net DFT has been effectively combined with experimental techniques to validate models of xanthate adsorption on sulfide (B99878) mineral surfaces. researchgate.net The theory can also elucidate the kinetics of reaction mechanisms; for instance, DFT calculations have been used to study the degenerative reversible addition-fragmentation transfer (RAFT) mechanism involving xanthates, determining the rate constants for key addition steps. researchgate.net

Summary of DFT Findings on Xanthate Reactivity

FindingComputational ApproachSignificance for this compoundReference
Identification of S atoms in the –C(=S)–S group as primary reactive sites.DFT calculations and analysis of electron donation capabilities.Predicts the mode of interaction in adsorption and chemical reactions. researchgate.net
Benzyl group enhances the reactivity of the xanthate Z-group.Evaluation of global reactivity descriptors (electronegativity, hardness, philicity).Explains its effectiveness as a transfer agent in polymerization (RAFT). cimav.edu.mx
Calculation of thermodynamic parameters for reaction steps.DFT calculations of reaction and activation energies.Elucidates reaction mechanisms and predicts kinetic feasibility. researchgate.netflinders.edu.au

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These highly accurate, though computationally intensive, methods are invaluable for predicting spectroscopic parameters. Ab initio molecular orbital calculations have been successfully used to determine various properties of the xanthate anion. researchgate.net

The calculated geometries for xanthate ions show excellent agreement with experimental data. researchgate.net This accuracy extends to the prediction of vibrational frequencies. Theoretical calculations help to understand the observed changes in the stretching frequencies of key bonds, such as C–S and C–O, upon complexation with metals. researchgate.net By modeling the vibrational spectra, researchers can confidently assign absorption bands from molecules adsorbed on surfaces, which is critical for interpreting in-situ experimental results. researchgate.net For instance, the region between 1000 and 1150 cm⁻¹ in an IR spectrum is particularly useful for distinguishing between an adsorbed xanthate and its free ionic form, a task greatly aided by the modeled spectra from these calculations. researchgate.net The combination of experimental spectroscopy with ab initio predictions provides a detailed picture of the molecular structure and bonding in various chemical environments. acs.orgrsc.org

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.comarxiv.org MD simulations provide a detailed view of the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment. nih.gov

Conformational analysis is the study of the different 3D arrangements a molecule can adopt through rotation around its single bonds. libretexts.orgwikipedia.org These different arrangements, known as conformers or rotamers, often have different energy levels, which affects their relative populations and reactivity. wikipedia.orgic.ac.uk For the benzylxanthate anion, rotations are possible around the C-O, C-S, and benzyl C-C bonds, leading to a complex conformational landscape.

MD simulations are a powerful tool for exploring this entire conformational space. rsc.org By simulating the molecule's movements over a period of time, MD can identify the most stable conformers and the energy barriers between them. rsc.org Studies on structurally related sulfur-containing compounds have used spectroscopic data combined with theoretical calculations to determine that preferred conformations are often stabilized by polar interactions between heteroatoms. researchgate.net For complex molecules, it has been shown that considering only a few isolated conformers is insufficient for interpreting spectroscopic data; instead, the entire conformational space must be sampled, a task well-suited for MD simulations. rsc.org

Additionally, MD can be employed to study the potential for tautomerism, such as the equilibrium between the xanthate form and its corresponding xanthic acid, particularly under different environmental conditions.

The choice of solvent can dramatically influence chemical reactivity, stability, and molecular structure. wikipedia.orgweebly.com Solvents can alter reaction rates by differentially stabilizing the reactants, products, or the transition state of a reaction. rsc.org MD simulations that explicitly include solvent molecules are crucial for understanding these effects at a molecular level.

By modeling the interactions between this compound and individual solvent molecules, MD can reveal how the solvent shell is structured and how it influences the solute's conformation and reactivity. rsc.orgmdpi.com For example, MD simulations have been used to explain the competitive adsorption that occurs between water molecules and xanthate molecules on a surface. researchgate.net The simulations can show how polar solvents might stabilize charged intermediates or how protic solvents might form hydrogen bonds, thereby altering a reaction pathway. wikipedia.org The inclusion of explicit solvent interactions in computational models is often necessary to achieve good agreement with experimental results, highlighting the critical role the solvent environment plays in determining chemical behavior. rsc.org

Predictive Modeling of Chemical Interactions and Reaction Pathways

A primary goal of computational chemistry is to predict how molecules will interact and what reaction pathways they will follow. By integrating quantum mechanics and molecular dynamics, researchers can build predictive models that offer deep mechanistic insights. cas.orgmdpi.com

For this compound, this involves modeling its participation in various chemical transformations. Computational studies on the cross-coupling reactions of O-benzyl xanthate esters have successfully uncovered details about the intermediates and transition-state structures involved in the catalytic cycle. acs.orgacs.org Such models can map the entire potential energy surface of a reaction, identifying the lowest-energy path from reactants to products. This involves calculating the energies of all relevant species, including short-lived intermediates and high-energy transition states.

The kinetic parameters of a reaction can also be predicted. For example, a combined approach using laser flash photolysis (LFP) and DFT calculations has been employed to study the kinetics of the RAFT mechanism, successfully determining the rate constants for key radical addition steps. researchgate.net These predictive models are not only crucial for understanding fundamental reaction mechanisms but also for designing new chemical processes and rationally selecting reagents and reaction conditions to achieve a desired outcome.

Illustrative Data for a Hypothetical Reaction Pathway

This table represents a simplified, hypothetical energy profile for a reaction involving a benzylxanthate species, as might be determined by DFT calculations.

Reaction SpeciesDescriptionCalculated Relative Energy (kJ/mol)
Reactants (Benzylxanthate + Reagent)Initial starting materials.0 (Reference)
Transition State 1 (TS1)Energy barrier for the first step (e.g., radical addition).+85
IntermediateA short-lived species formed after the first step.+20
Transition State 2 (TS2)Energy barrier for the second step (e.g., fragmentation).+65
ProductsFinal, stable molecules.-40

Transition State Characterization and Reaction Energetics

The study of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions involving benzylxanthate. Computational methods are employed to locate the geometry of these high-energy structures and calculate the associated activation energy, which governs the reaction rate.

A significant reaction pathway for xanthate esters is the Chugaev elimination, a thermal decomposition process that proceeds through a concerted, six-membered cyclic transition state. rsc.orgresearchgate.netcdnsciencepub.com In this syn-elimination reaction, a beta-hydrogen atom is transferred to the thione sulfur atom, leading to the formation of an alkene, carbonyl sulfide (COS), and a thiol. rsc.orgresearchgate.net For a system involving a benzylxanthate, this would involve the atoms of the xanthate group and the benzylic carbon and one of its hydrogen atoms. DFT calculations have been successfully used to model this process for similar molecules like ethyl xanthate, where different functionals such as B3LYP and MPW1K are calibrated against high-accuracy CCSD(T) calculations to ensure the reliability of the predicted activation energies and transition state geometries. nih.gov

Quantum chemical calculations have also been used to elucidate more complex reaction mechanisms. For instance, in the reaction of S-methyl xanthate esters with benzyl isocyanides, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to map out the reaction pathway for the formation of carbamothioates. beilstein-journals.org The study identified key transition states and intermediates, and Intrinsic Reaction Coordinate (IRC) analysis confirmed the connection between these transition states and the corresponding reactants and products. beilstein-journals.org The calculations revealed a multi-step mechanism involving the nucleophilic addition of an isocyanide-derived anion to the thiocarbonyl group of the xanthate. beilstein-journals.org The relative energies of the species involved provide a detailed map of the reaction's energetic landscape.

Below is a table summarizing representative relative energies calculated for the reaction between an S-methyl xanthate and a benzyl isocyanide, illustrating the type of data generated through computational studies. beilstein-journals.org

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsInitial state (Xanthate + Isocyanide Anion)0.00
TS1Transition state for hydride addition to isocyanide+5.8
Int1Intermediate anion after hydride addition-28.9
TS2Transition state for nucleophilic addition to xanthate-1.2
Int2Tetrahedral intermediate-18.1

In the context of mineral flotation, computational studies focus on the interaction energetics between the benzylxanthate collector and various mineral surfaces. DFT simulations can calculate the adsorption energy of the xanthate molecule onto a surface, such as copper or zinc sulfide. nih.govdiva-portal.org These calculations help to explain the selectivity of flotation agents, as seen in a study where the interaction energy of a xanthate with copper was found to be significantly more favorable (-56.39 kcal/mol) than with cadmium (-25.86 kcal/mol) or zinc (-7.29 kcal/mol), aligning with experimental flotation effectiveness. nih.gov

Computational Design of Novel Benzylxanthate-Based Reagents

Computational chemistry is not only descriptive but also predictive, enabling the rational design of new reagents with tailored properties. diva-portal.orgusi.ch This in silico approach can accelerate the discovery of novel benzylxanthate derivatives for applications ranging from materials science to organic synthesis, by pre-screening candidates and prioritizing synthetic efforts. rsc.orgnih.gov

The process begins with a known parent molecule, such as this compound, and aims to enhance a specific property, like collection power or selectivity in mineral flotation. Molecular modeling is used to establish a structure-property relationship. rsc.org For example, based on the principle of homology, a new collector, O-butyl S-(1-chloroethyl)carbonodithioate, was designed and modeled using Materials Studio software. rsc.org DFT calculations were then used to simulate its interaction with mineral surfaces and compare its interaction energy against the conventional butyl xanthate, guiding the design before synthesis. rsc.org

The computational design workflow for creating novel benzylxanthate-based reagents typically involves several key steps, as outlined in the table below.

StepComputational MethodPurposeExample Application for Benzylxanthate
1. Target IdentificationMolecular Dynamics (MD), DFTUnderstand the interaction mechanism of the parent molecule.Simulate the adsorption of benzylxanthate on a target mineral surface to identify key binding interactions.
2. Scaffold ModificationMolecular Modeling SoftwareGenerate a library of virtual derivatives by modifying the parent structure.Systematically add different functional groups (e.g., -NO2, -Cl, -OCH3) to the benzyl ring of the xanthate.
3. Property PredictionDFT, QSARCalculate key properties (e.g., electronic structure, hydrophobicity, interaction energy) for the virtual library.Calculate the HOMO-LUMO gap to predict reactivity and the adsorption energy of each derivative on the target surface. mdpi.com
4. Candidate RankingData Analysis & ScoringRank the designed molecules based on predicted performance.Identify derivatives with the highest predicted selectivity (ratio of interaction energy with target vs. non-target surfaces).
5. Experimental ValidationSynthesis & TestingSynthesize and test the most promising candidates to validate computational predictions.Synthesize the top-ranked benzylxanthate derivative and perform micro-flotation tests. rsc.org

This systematic approach allows researchers to explore a vast chemical space efficiently. By modifying the benzyl group or the dithiocarbonate moiety of the benzylxanthate structure, it is possible to fine-tune properties such as solubility, stability, and affinity for specific substrates, leading to the development of next-generation reagents with superior performance. rsc.org

Environmental Chemical Transformation Mechanisms of Benzylxanthates in Model Research Systems

Hydrolytic Degradation Pathways of Benzylxanthates

Hydrolysis is a significant degradation pathway for xanthates in aqueous environments. The stability of the xanthate molecule is intrinsically linked to the chemical conditions of the surrounding water, particularly its pH and temperature.

Influence of pH and Temperature on Hydrolysis Kinetics

The hydrolysis of xanthates is markedly dependent on pH. These compounds are known to be unstable in acidic and neutral conditions, with their stability increasing in alkaline environments (pH ≥ 9) au.dk. The degradation process generally follows first-order kinetics, meaning the rate of hydrolysis is directly proportional to the concentration of the xanthate ausimm.comarcabc.ca.

In acidic solutions, the xanthate ion (ROCS₂⁻) is in equilibrium with its conjugate acid, xanthic acid (ROCS₂H). The decomposition of xanthic acid is the primary pathway for hydrolysis at low pH. As the pH decreases, the concentration of the less stable xanthic acid increases, leading to an accelerated rate of degradation scite.ai. Conversely, in alkaline solutions, the equilibrium shifts towards the more stable xanthate ion, thus slowing down the hydrolysis rate.

Temperature also plays a crucial role in the kinetics of benzylxanthate hydrolysis. An increase in temperature generally leads to an increase in the rate of decomposition, as it provides the necessary activation energy for the hydrolysis reaction to proceed more rapidly ausimm.com.

Xanthate CompoundTemperature (°C)pHFirst-Order Rate Constant (k) (h⁻¹)Half-Life (t½) (h)
Potassium Ethyl Xanthate25Neutral1.48 x 10⁻⁴ ausimm.com4683
Sodium Isopropyl Xanthate25Neutral5.11 x 10⁻⁴ ausimm.com1356
Sodium Isobutyl Xanthate25Neutral9.3 x 10⁻⁴ scite.ai745
Sodium Isobutyl Xanthate50Neutral1.7 x 10⁻² scite.ai41
Sodium Isobutyl Xanthate70Neutral1.3 x 10⁻¹ scite.ai5.3
Potassium Amyl Xanthate25Neutral7.05 x 10⁻⁴ ausimm.com983

Note: The half-life (t½) is calculated using the formula t½ = 0.693 / k.

Identification of Hydrolytic Intermediates and Products

The primary and most well-documented products of the acidic or neutral hydrolysis of xanthates are the corresponding alcohol and carbon disulfide (CS₂) arcabc.ca. For potassium benzylxanthate, the expected primary products are therefore benzyl (B1604629) alcohol and carbon disulfide.

C₆H₅CH₂OCS₂K + H₂O → C₆H₅CH₂OH + CS₂ + KOH

In addition to these primary products, under certain conditions, other intermediates and byproducts may form. For instance, in the presence of oxygen, oxidative side reactions can occur. The study of S-substituted O-alkylxanthate esters has shown that the hydrolysis mechanism can involve the formation of a tetrahedral intermediate researchgate.net. The breakdown of this intermediate then leads to the final products. While a definitive list of all transient intermediates for this compound hydrolysis is not extensively documented, the primary degradation products remain consistent across various xanthate compounds.

Photochemical Degradation Mechanisms

Sunlight can provide the energy required to initiate the degradation of chemical compounds in the environment, a process known as photolysis or photochemical degradation. For thiocarbonyl compounds like benzylxanthates, this can be a significant transformation pathway.

Photo-Induced Radical Generation and Subsequent Reactions

Thiocarbonyl compounds are known to be photoreactive scite.ai. The absorption of ultraviolet (UV) or visible light can promote an electron from a non-bonding orbital (n) or a π bonding orbital to a π* antibonding orbital, leading to n→π* or π→π* electronic transitions. These excited states, particularly the triplet state, can be highly reactive and can initiate further chemical reactions.

For this compound, absorption of light can lead to the formation of a triplet-state molecule. This excited molecule can then undergo various reactions, including the generation of radicals. One plausible mechanism is the homolytic cleavage of the C-S or S-K bond, leading to the formation of a benzylxanthoxy radical (C₆H₅CH₂OCS₂•) and a potassium radical (K•), or a benzyl radical (C₆H₅CH₂•) and a xanthate radical (•OCS₂K).

Once formed, these radicals are highly reactive and can participate in a cascade of subsequent reactions. For example, in the presence of oxygen, the benzyl radical can react to form a benzylperoxyl radical, which can then lead to the formation of benzaldehyde (B42025) and other oxidation products longdom.org. Sulfur-containing radicals can undergo complex reactions, including dimerization to form dixanthogens or further oxidation.

Pathways of Photodegradation under Simulated Environmental Conditions

Under simulated environmental conditions, the photodegradation of benzylxanthates is influenced by the presence of other substances in the water that can act as photosensitizers or quenchers. Photosensitizers are compounds that absorb light and then transfer the energy to the benzylxanthate molecule, initiating its degradation even if the benzylxanthate itself does not absorb light efficiently at that wavelength.

Studies on the photodegradation of other aromatic sulfur heterocycles have shown that in the presence of a photosensitizer and simulated solar radiation, a variety of polar photoproducts can be formed, including sulfonic acids, and aliphatic and aromatic acids and alcohols oup.com. The photodegradation of other organic pollutants is also known to be mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which can be generated by dissolved organic matter in natural waters upon exposure to sunlight. These ROS can then attack the benzylxanthate molecule, leading to its degradation.

The photocatalytic degradation of xanthates using semiconductor materials like titanium dioxide (TiO₂) has also been demonstrated. In this process, UV light excites the TiO₂, generating electron-hole pairs that lead to the formation of highly reactive radicals, which then degrade the xanthate nih.gov.

Oxidative Degradation Pathways in Aqueous and Gas Phases

Oxidation is another critical process that contributes to the transformation of benzylxanthates in the environment. This can occur in both the aqueous phase and, for volatile degradation products, in the gas phase. The key drivers of this degradation are highly reactive oxidizing agents, particularly hydroxyl radicals (•OH).

In the aqueous phase, hydroxyl radicals can be generated through various processes, including the photolysis of hydrogen peroxide (H₂O₂) or nitrate, and Fenton-like reactions involving iron ions. These radicals are highly electrophilic and react rapidly with electron-rich organic molecules like benzylxanthate. The reaction of •OH with the benzylxanthate molecule can proceed via several pathways:

Addition to the aromatic ring: The hydroxyl radical can add to the benzene (B151609) ring of the benzyl group, forming a hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions, leading to the formation of hydroxylated byproducts such as benzyl alcohol derivatives.

Hydrogen abstraction: The •OH radical can abstract a hydrogen atom from the benzylic carbon (the carbon attached to the sulfur atom), forming a benzyl radical and a water molecule. As mentioned earlier, this benzyl radical can then react with oxygen to initiate a cascade of oxidative reactions.

Attack on the sulfur atom: The sulfur atoms in the xanthate group are also susceptible to attack by hydroxyl radicals, which can lead to the formation of various oxidized sulfur species, including sulfoxides, sulfones, and ultimately sulfate. Studies on the oxidation of benzyl phenyl sulfide (B99878) have shown that the sulfur atom is readily oxidized to form the corresponding sulfoxide (B87167) and sulfone researchgate.net.

In the gas phase, volatile degradation products of benzylxanthate, such as carbon disulfide, can undergo oxidation. The primary oxidant in the troposphere is the hydroxyl radical. The reaction of •OH with CS₂ initiates a series of reactions that can lead to the formation of carbonyl sulfide (COS) and sulfur dioxide (SO₂) chempedia.info. These compounds can then be further oxidized to sulfuric acid, contributing to acid rain. The benzyl moiety, if it becomes volatile through other degradation processes, would also be subject to gas-phase oxidation by •OH radicals.

Sorption and Desorption Mechanisms in Model Environmental Matrices

The mobility of this compound in the environment is significantly influenced by its tendency to attach to and detach from solid particles, a process known as sorption and desorption. These interactions are primarily with mineral surfaces and soil organic matter.

The interaction between organic compounds and environmental solids is a complex process. nih.gov Mineral surfaces, such as those of clays (B1170129) (e.g., kaolinite) and iron oxides (e.g., goethite), offer sites for adsorption. researchgate.netnih.gov The sorption behavior is influenced by the chemical properties of both the compound and the surface. For instance, studies on the sorption of potassium ions have shown that clay minerals and organic matter are key components in binding these ions in soil. nih.govscielo.brresearchgate.net

For this compound, the benzylxanthate anion would be the primary interacting species. Its sorption to positively charged sites on mineral edges or its interaction with soil organic matter would be the main retention mechanisms. Research on other organic anions has shown that the presence of organic matter can significantly influence sorption, sometimes increasing it through partitioning mechanisms. frontiersin.org The nature of the mineral surface, including its charge characteristics and surface area, plays a critical role. researchgate.netnih.gov

ParameterGoethiteKaoliniteSoil Organic Matter
Primary Interaction Surface ComplexationIon Exchange, Surface ComplexationPartitioning, H-bonding
Influencing Factors pH, Surface ChargepH, Cation Exchange CapacityOrganic Carbon Content
Expected Sorption ModerateLow to ModeratePotentially High

This table presents a hypothetical summary of expected interactions based on general principles of environmental chemistry.

The chemical nature of the surface to which benzylxanthate sorbs can influence its stability and degradation rate. Some mineral surfaces can act as catalysts, either promoting or inhibiting degradation reactions. For example, clay surfaces are known to catalyze the degradation of certain organic compounds. The presence of transition metals like iron and manganese in minerals can also facilitate redox reactions, potentially accelerating the oxidation of sorbed benzylxanthate. nih.gov

Conversely, sorption into the matrix of soil organic matter can sometimes protect a compound from microbial and chemical degradation, a process known as sequestration. The stability of benzylxanthate would therefore be a function of the specific type of soil or sediment it encounters. Desorption, the release of the sorbed compound back into the water phase, is also a critical process, as it determines the compound's bioavailability and potential for transport. mdpi.commdpi.com The kinetics of both sorption and desorption are key parameters in environmental fate models. researchgate.net

Emerging Research Directions and Interdisciplinary Investigations Involving Potassium Benzylxanthate

Integration in Novel Synthetic Methodologies

The utility of potassium benzylxanthate and its derivatives is being increasingly recognized in the development of sophisticated synthetic strategies. Researchers are exploring its potential in facilitating complex bond formations and achieving high levels of stereochemical control, critical aspects in the synthesis of intricate molecular architectures.

While the direct application of this compound in a wide array of named radical C-C and C-X bond-forming reactions is still an area of developing research, the foundational chemistry of xanthates provides a strong basis for its potential. Xanthates, in general, are well-established precursors for generating carbon-centered radicals through mechanisms like the Barton-McCombie deoxygenation. The benzylxanthate moiety, specifically, can be a precursor to the benzyl (B1604629) radical, a relatively stable radical species that can participate in various bond-forming events.

Recent advances in photoredox and transition-metal catalysis have significantly expanded the toolkit for radical generation and coupling under mild conditions. nih.gov The open-shell reactivity of carboxylic acid derivatives, for instance, has become a transformative strategy for C(sp³)–C bond disconnections. bath.ac.uk In this context, the xanthate group in a molecule derived from this compound could serve as a latent source of a carbon-centered radical, poised for participation in such advanced coupling reactions. The exploration of this compound in these modern synthetic transformations represents a promising frontier for creating complex molecular structures.

The quest for enantiomerically pure compounds is a central theme in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. While direct, broadly applicable stereoselective methodologies employing this compound as a chiral auxiliary or directing group are not yet widely reported, the principles of stereoselective synthesis offer a framework for its potential integration. youtube.com

For instance, the strategic placement of a benzylxanthate group within a molecule could influence the facial selectivity of an approaching reagent, thereby controlling the stereochemical outcome of a reaction at a nearby stereocenter. The synthesis of complex, stereochemically rich molecules often relies on the cumulative effect of such directing groups. nih.govnih.gov Future research may focus on designing chiral ligands derived from or incorporating the benzylxanthate scaffold to induce asymmetry in catalytic processes. The development of such reagents could unlock new pathways for the stereocontrolled synthesis of valuable chiral molecules.

The synthesis of complex natural products and other intricate organic molecules often requires a strategic and step-wise approach to bond construction. The functional group compatibility and the unique reactivity of xanthates make them attractive tools in this context. A benzylxanthate group can be introduced into a synthetic intermediate and later transformed into a variety of other functional groups or used to forge a key carbon-carbon bond.

The ability to generate a radical from a xanthate under mild conditions allows for its participation in intramolecular cyclization reactions, a powerful strategy for constructing cyclic systems found in many natural products. While specific examples detailing the use of this compound in the total synthesis of a complex molecule are not prevalent in current literature, the fundamental reactivity of the xanthate group suggests its potential as a strategic tool in the synthetic chemist's arsenal (B13267) for assembling complex molecular architectures.

Exploration in Advanced Materials Synthesis Research

The unique properties of this compound also position it as a valuable precursor and reagent in the synthesis of advanced materials, including thin films, nanomaterials, and functional polymers.

Metal xanthates are recognized as effective single-source precursors for the synthesis of metal sulfide (B99878) thin films and nanoparticles. core.ac.uk This approach is advantageous as it allows for better stoichiometric control and can lead to the formation of the desired material at lower temperatures. While much of the existing research focuses on other metal xanthates, the underlying principles are directly applicable to this compound, which can be used to synthesize other metal benzylxanthates in situ. These, in turn, can serve as precursors to metal sulfide nanomaterials.

The thermal decomposition of a metal benzylxanthate precursor can yield metal sulfide nanoparticles with controlled size and morphology. These nanomaterials have a wide range of potential applications in areas such as photovoltaics, catalysis, and biomedical imaging. Similarly, solutions of these precursors can be used to deposit thin films of metal sulfides on various substrates, a critical step in the fabrication of electronic and optoelectronic devices. rsc.org The exploration of this compound in this context is a promising avenue for the development of novel nanomaterials and thin-film technologies. Research into the green synthesis of potassium-based nanoparticles, such as potassium oxide and potassium chloride nanoparticles, highlights the growing interest in potassium compounds for nanomaterial applications. nih.govscienceworldjournal.orgtechscience.comresearchgate.net

Potassium xanthates have demonstrated significant utility in the field of polymer chemistry, particularly in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. core.ac.ukresearchgate.net RAFT is a form of living radical polymerization that allows for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. lifescienceglobal.com Potassium ethylxanthate, a close analog of this compound, has been successfully employed as a chain transfer agent in the RAFT polymerization of monomers like styrene. core.ac.ukresearchgate.net

Interfaces with Biomolecular Research: Mechanistic Chemical Interactions

Emerging research is increasingly exploring the interface between this compound and biological systems. This involves detailed investigations into its coordination with metal centers that mimic those in biological entities and its reactivity towards model biomolecules.

Coordination to Model Biological Metal Centers

The ability of xanthates, including this compound, to coordinate with metal ions is a cornerstone of their chemical behavior and is being explored in contexts that model biological metal centers. Research demonstrates that the xanthate ligand typically acts as a bidentate moiety, chelating to metal ions through its two sulfur atoms. researchgate.net This coordination leads to the formation of stable metal xanthate complexes. researchgate.net The electron-donating character of the benzyl group in this compound can influence the electron density on the sulfur atoms, thereby modulating the coordination process. researchgate.net

Computational and experimental studies have provided insights into the selectivity and stability of these interactions. Density Functional Theory (DFT) calculations have been used to study the interaction between xanthates and various divalent metal ions, such as copper (Cu(II)), zinc (Zn(II)), and cadmium (Cd(II)), which are relevant in many biological systems. nih.gov These studies reveal the nature of the coordination bonds and the electronic structures of the resulting complexes. nih.gov

For instance, molecular modeling has shown significantly different interaction energies for xanthate with different metals, indicating a clear selectivity. nih.gov This selective binding is crucial for understanding how benzylxanthate might interact with specific metalloproteins or sequester metal ions in a biological environment. The geometry of these complexes, often found to be tetrahedral, has been suggested by spectroscopic data and supported by DFT calculations. researchgate.net

Table 1: Interaction Energies and Flotation Effectiveness of Xanthate with Biologically Relevant Metals nih.gov

Metal IonInteraction Energy (kcal/mol)Experimental Flotation Effectiveness (%)
Copper (Cu)-56.3994.68
Cadmium (Cd)-25.8667.18
Zinc (Zn)-7.2936.92

This table illustrates the preferential binding of xanthate to copper over other metal ions, a finding supported by both computational modeling and experimental results.

Chemical Reactions with Model Biomolecules (e.g., Thiosugars, Selenoproteins)

The reactivity of this compound extends to reactions with complex organic molecules that serve as models for biomolecules, such as thiosugars and selenoproteins.

Thiosugars: Research has demonstrated that this compound reacts with acetylated glucosyl halides in solvents like ethanol (B145695) or acetone. jst.go.jp These reactions yield a variety of products, including acetylated D-glucopyranosyl xanthates, acetylated di-D-glucopyranosyl sulfides, and acetylated β-D-thioglucosides. jst.go.jp The distribution and yield of these condensation products are sensitive to the specific reaction conditions, such as the choice of solvent, temperature, the nature of the starting halide, and the xanthate itself. jst.go.jp This line of inquiry provides a pathway for synthesizing complex thiosugars, which are of interest in medicinal chemistry. jst.go.jpnih.gov

Selenoproteins: Selenoproteins are a class of proteins that contain a selenocysteine (B57510) (Sec) residue, which is a selenium analogue of cysteine. nih.gov The selenol group of Sec is more reactive than the thiol group of cysteine under physiological conditions due to its lower pKa, making it a potent nucleophile. nih.gov While direct studies of this compound reacting with selenoproteins are not extensively documented, the known reactivity of selenols suggests a potential for interaction.

Selenoprotein K (SelK), an endoplasmic reticulum (ER) membrane protein, is involved in processes like protein palmitoylation, which involves the formation of a thioester bond. nih.gov The mechanism involves the transfer of an acyl group to a cysteine residue on a target protein. nih.gov It is conceivable that the nucleophilic selenocysteine in a selenoprotein could react with the electrophilic carbon of the C=S group in benzylxanthate. Such an interaction could be relevant in understanding the potential biological activity or toxicity of xanthates. The study of Selenoprotein K's role in facilitating acyl-transferase reactions provides a model for how a selenoprotein might interact with acyl-like compounds. nih.gov

Future Perspectives in Fundamental Chemical Research

The unique structure of this compound, featuring a dithioester linked to a benzyl group, presents numerous opportunities for fundamental chemical research, from exploring new reactions to developing more sustainable chemical processes.

Unexplored Reactivity Patterns and Chemical Space

While the use of this compound in certain reactions is established, its full reactive potential remains largely untapped. The xanthate functional group itself is rich in chemical handles for further transformation. Future research could focus on:

Novel Transformations: Exploring reactions beyond simple nucleophilic substitution, such as cycloadditions, rearrangements, or radical-mediated reactions involving the C=S double bond or the C-S single bonds.

Catalyst Development: Designing new catalysts that can activate specific bonds within the benzylxanthate molecule to achieve novel reactivity, potentially leading to new synthetic methodologies.

Expanded Substrate Scope: Investigating the reactions of this compound with a wider array of electrophiles and nucleophiles to expand the library of accessible sulfur-containing organic molecules. The reactions with thiosugars demonstrate the potential for creating complex, stereochemically rich products. jst.go.jp

Development of Sustainable and Efficient Benzylxanthate Chemistry

Modern chemical research emphasizes sustainability and efficiency. Future work on this compound chemistry could align with these principles by:

Green Synthesis Routes: Developing synthetic protocols that minimize waste, avoid hazardous solvents, and utilize renewable starting materials. This could involve exploring solvent-free reaction conditions or employing reusable catalysts, similar to strategies used in the sustainable synthesis of other complex molecules. rsc.org

Atom Economy: Designing reactions that maximize the incorporation of atoms from the reactants into the final product. This includes exploring catalytic cycles where the xanthate group is used to facilitate a transformation and is then regenerated or participates in a cascade reaction.

Energy Efficiency: Investigating the use of alternative energy sources like microwave or photochemical activation to drive reactions more efficiently and under milder conditions than traditional thermal heating.

Multiscale Modeling and Experimental Validation for Complex Systems

The integration of computational modeling with experimental work is a powerful paradigm for understanding and predicting chemical behavior. For this compound, this approach can provide deep insights into its interactions in complex environments.

Molecular dynamics (MD) simulations can be used to study the dynamic adsorption of benzylxanthate on surfaces at a microscopic level, complementing experimental adsorption studies. mdpi.com Quantum chemical calculations, such as DFT, are invaluable for elucidating the electronic structure, bonding, and reactivity of benzylxanthate and its metal complexes. researchgate.netnih.gov These computational tools can predict interaction energies, dipole moments, and geometries, which can then be validated against experimental data from spectroscopy, surface tension measurements, and flotation tests. researchgate.netnih.govmdpi.com

Table 2: Comparison of Computational and Experimental Approaches for Xanthate Systems

ApproachInformation ProvidedExamples of Application
Computational Modeling (DFT, MD) Interaction energies, bond characteristics, electronic structure, adsorption dynamics, dipole moments. researchgate.netnih.govmdpi.comPredicting the selectivity of xanthate for different metal ions nih.gov; Simulating the adsorption of xanthate on mineral surfaces. mdpi.com
Experimental Validation Adsorption capacity, surface activity, complex geometry, reaction product identification. researchgate.netjst.go.jpmdpi.comMeasuring flotation effectiveness nih.gov; Characterizing metal-xanthate complexes using FTIR, NMR, and UV-Vis spectroscopy. researchgate.net

This table highlights the synergistic relationship between computational modeling and experimental work in advancing the understanding of benzylxanthate chemistry.

Future research will likely see an even tighter integration of these methods, employing multiscale models that can bridge the gap from quantum mechanical effects at the atomic level to macroscopic properties and behaviors in real-world systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.